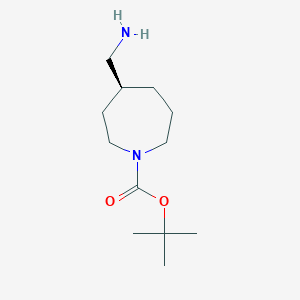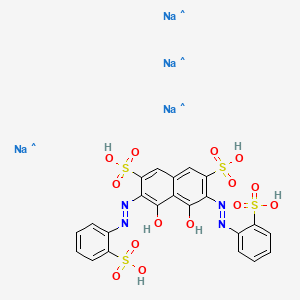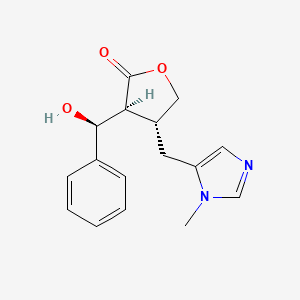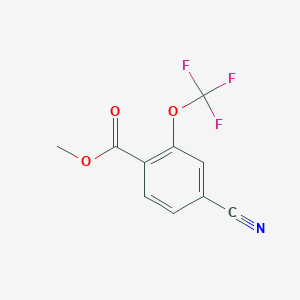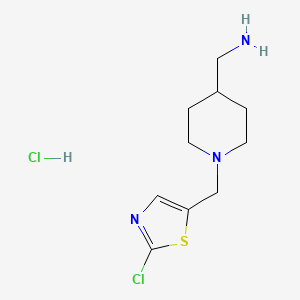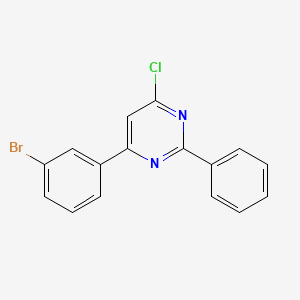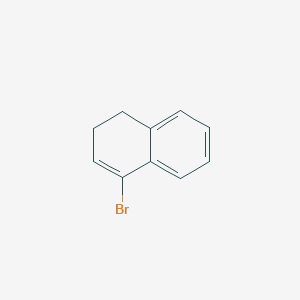
4-Bromo-1,2-dihydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1,2-dihydronaphthalene is an organic compound with the molecular formula C10H9Br It is a brominated derivative of 1,2-dihydronaphthalene, characterized by the presence of a bromine atom at the fourth position of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Bromo-1,2-dihydronaphthalene can be synthesized through various methods. One common approach involves the bromination of 1,2-dihydronaphthalene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an inert solvent such as carbon tetrachloride or chloroform, under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can yield 1,2-dihydronaphthalene.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Substitution: 4-Hydroxy-1,2-dihydronaphthalene, 4-Amino-1,2-dihydronaphthalene.
Oxidation: 4-Bromo-1,2-naphthoquinone.
Reduction: 1,2-Dihydronaphthalene.
Aplicaciones Científicas De Investigación
4-Bromo-1,2-dihydronaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.
Chemical Biology: Utilized in the study of brominated organic compounds and their interactions with biological systems.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1,2-dihydronaphthalene involves its reactivity due to the presence of the bromine atom. The bromine atom can participate in electrophilic substitution reactions, making the compound a useful intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
- 1-Bromo-2,3-dihydronaphthalene
- 2-Bromo-1,4-dihydronaphthalene
- 4-Chloro-1,2-dihydronaphthalene
Comparison: 4-Bromo-1,2-dihydronaphthalene is unique due to the position of the bromine atom, which influences its reactivity and the types of reactions it can undergo. Compared to its chloro and other bromo analogs, it may exhibit different reactivity patterns and applications in synthesis .
Propiedades
Número CAS |
3333-24-2 |
|---|---|
Fórmula molecular |
C10H9Br |
Peso molecular |
209.08 g/mol |
Nombre IUPAC |
4-bromo-1,2-dihydronaphthalene |
InChI |
InChI=1S/C10H9Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6-7H,3,5H2 |
Clave InChI |
ZXDDSSNVVANCDO-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2C(=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Rel-(1R,4R,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12817190.png)
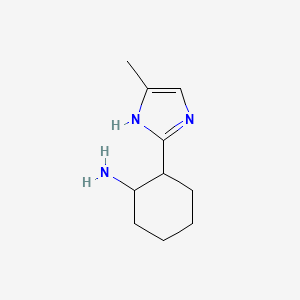
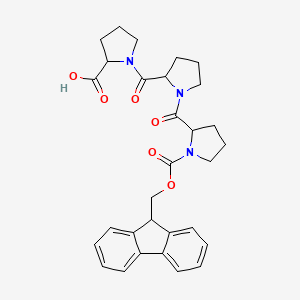
![(2,5-Diiodo-phenyl)-[4-(tetrahydro-furan-3-yloxy)-phenyl]-methanone](/img/structure/B12817214.png)

![(3AS,8aR)-2-(4-phenyl-1,10-phenanthrolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12817222.png)
